4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C19H17ClN6O2 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-16-14(18)7-9-25(16)10-8-21-19(27)15-6-5-13(20)11-17(15)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
SHDFMDOHAOAEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
The carboxylic acid group is activated using thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. For example:
Amide Bond Formation
The acyl chloride is reacted with 2-(4-methoxy-1H-indol-1-yl)ethylamine in the presence of a base:
Table 1: Amide Coupling Conditions and Yields
| Acyl Chloride | Amine | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chloro-2-tetrazolyl | 2-(4-Methoxyindol-1-yl)ethyl | TEA | DCM | 72 | |
| 4-Chloro-2-tetrazolyl | 2-(4-Methoxyindol-1-yl)ethyl | DIPEA | THF | 68 |
Indole Subunit Preparation
The 2-(4-methoxy-1H-indol-1-yl)ethylamine intermediate is synthesized via:
Indole Alkylation
-
4-Methoxyindole (1.0 mmol) is alkylated with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) .
-
Reaction conditions: 80°C, 6 hr.
-
Yield: 60–65%.
Purification
-
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Tetrazole Ring Construction
The tetrazole group is introduced using cycloaddition or azide-alkyne click chemistry :
[2+3] Cycloaddition
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
2-Ethynyl-4-chlorobenzamide (1.0 mmol) and sodium azide (1.2 mmol) undergo CuAAC with CuSO4·5H2O and sodium ascorbate in t-BuOH/H2O.
-
Yield: 78%.
Table 2: Tetrazole Synthesis Methods
| Starting Material | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 2-Amino-4-chlorobenzonitrile | NaN3, NH4Cl | DMF, 120°C, 24 hr | 58 | |
| 2-Ethynyl-4-chlorobenzamide | NaN3, CuSO4, ascorbate | t-BuOH/H2O, RT | 78 |
Final Assembly and Optimization
Sequential Coupling
-
Tetrazole introduction precedes indole-ethylamine coupling to avoid side reactions.
-
Microwave-assisted synthesis reduces reaction time from 12 hr to 2 hr (70°C, 300 W).
Solvent Screening
-
Tetrahydrofuran (THF) outperforms DCM in minimizing byproducts (e.g., <5% vs. 12% in DCM).
Table 3: Solvent Impact on Yield
| Solvent | Purity (%) | Byproducts (%) | Source |
|---|---|---|---|
| THF | 95 | 3 | |
| DCM | 88 | 12 |
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Challenges and Solutions
Tetrazole Stability
Indole Oxidation
-
Antioxidants (e.g., BHT) added during alkylation to prevent indole ring degradation.
Industrial-Scale Considerations
Cost-Effective Catalysts
-
Zeolite-supported Cu(I) reduces catalyst loading by 40% while maintaining 75% yield.
Green Chemistry
-
Solvent-free mechanochemical synthesis achieves 70% yield in ball-mill reactors.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications in various diseases. Its structural components allow it to interact with multiple biological targets:
- Antiviral Activity: Research indicates that the compound may inhibit viral replication through mechanisms involving receptor modulation and enzyme interaction.
- Anticancer Properties: The indole structure is known for its ability to influence cancer cell proliferation and apoptosis pathways. Studies have shown that derivatives of indole exhibit significant anticancer activity, suggesting that this compound may share similar properties.
- Antimicrobial Effects: Preliminary studies suggest that this compound has antimicrobial activity against several pathogens, potentially making it a candidate for developing new antibiotics.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to create more complex molecules by modifying the indole or tetrazole components:
| Synthetic Route | Description |
|---|---|
| Formation of Indole Moiety | Synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone. |
| Methoxy Group Introduction | Achieved through methylation reactions with reagents like methyl iodide. |
| Tetrazole Ring Formation | Formed by reacting an azide with a nitrile under acidic conditions. |
Biological Evaluation
Extensive biological evaluations have been conducted to assess the efficacy of 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide in various assays:
- In vitro Studies: These studies focus on the compound's interaction with specific enzymes and receptors to determine its pharmacological profile .
- Molecular Docking Studies: Computational methods are employed to predict how the compound binds to biological targets at the molecular level, providing insights into its mechanism of action .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Case Study 1: Antiviral Research
A study demonstrated that derivatives similar to 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibited significant antiviral activity against specific viruses by inhibiting their entry into host cells .
Case Study 2: Anticancer Activity
Research involving this compound revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that such compounds could be developed into effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance the compound’s binding affinity and stability . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
Comparison with Similar Compounds
3-[4-(4-Chlorobenzoylamino)-1,3-Dimethylpyrazol-5-yl]-2-Methylindole ()
- Structure : Contains a pyrazole ring (1,3-dimethylpyrazole) and indole system.
- Molecular Formula : C₂₁H₁₉N₄OCl (MW: 378.85 g/mol).
- Key Differences: Replaces the tetraazole with a pyrazole, reducing nitrogen content but increasing hydrophobicity.
- Synthesis : 70% yield via condensation of p-chlorobenzoyl chloride with an indole precursor .
VNI and VNF Azole Inhibitors ()
- Structures :
- VNI : (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
- VNF : (R)-4-Chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide.
- Key Differences :
3-(4-Chlorophenyl)-1H-1,2,4-Triazole ()
- Structure : Simpler triazole-substituted chlorophenyl system.
- Key Differences :
Substituted Benzamides with Aliphatic/Aromatic Side Chains
4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate ()
- Structure : Piperidine-ethyl side chain instead of indole.
- Crystallography: Monoclinic P2₁/n space group. Hydrogen-bonded chains via O–H⋯N and C–H⋯O interactions involving water molecules .
- Key Differences :
- The piperidine group introduces basicity and conformational flexibility, contrasting with the rigid indole system in the target compound.
4-Chloro-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide ()
- Structure : Hydroxyphenyl-ethyl side chain.
- Key Differences: The phenolic –OH group enhances solubility in polar solvents compared to the methoxyindole’s hydrophobicity .
Structural and Functional Analysis Table
Discussion of Key Differentiators
- Tetraazole vs. This may improve binding affinity in biological targets .
- Indole vs.
- Synthetic Accessibility : The target compound’s synthesis (undescribed in evidence) likely faces challenges due to the tetraazole’s sensitivity to reaction conditions, contrasting with the higher-yield (70%) synthesis of pyrazole analogs .
Biological Activity
The compound 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable moieties:
- Chloro group : Enhances lipophilicity and may influence receptor interactions.
- Indole derivative : Commonly associated with various biological activities including anticancer and antimicrobial properties.
- Tetraazole ring : Known for its bioactivity, particularly in medicinal chemistry.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including:
- Receptor Modulation : The indole moiety is known for its ability to interact with serotonin receptors, which could mediate neuropharmacological effects.
- Enzyme Inhibition : The presence of the tetraazole ring suggests potential inhibitory effects on enzymes involved in metabolic pathways.
Biological Activity Overview
Case Studies
-
Anticancer Activity :
- A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating strong potential as an anticancer agent.
- Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism for its cytotoxicity .
-
Antimicrobial Properties :
- In vitro tests revealed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were promising when compared to standard antibiotics .
- The structure-activity relationship analysis indicated that modifications to the indole and tetraazole moieties could enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies highlight several key findings:
- Indole Substituents : Modifications at the 4-position of the indole ring significantly affect biological activity. For instance, the presence of a methoxy group enhances both anticancer and antimicrobial activities .
- Tetraazole Influence : Variations in substituents on the tetraazole ring can modulate enzyme inhibition properties, potentially leading to improved therapeutic profiles.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDCI/HOBt | 25 | 58 |
| Dichloromethane | DCC | 40 | 65 |
| THF | Microwave | 100 (10 min) | 78 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetraazole C-N vibrations (~1450 cm⁻¹) .
- NMR:
- ¹H NMR: Identify indole protons (δ 7.2–7.8 ppm), methoxy group (δ 3.8 ppm), and ethyl linker (δ 3.5–4.0 ppm) .
- ¹³C NMR: Verify tetraazole carbons (δ 145–150 ppm) and benzamide carbonyl (δ 168 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in the benzamide-indole linkage?
Methodological Answer:
- Crystallization: Use slow evaporation in methanol/water (7:3) to obtain single crystals.
- Data Collection: Employ SHELXL for structure refinement. Key parameters:
- Validation: Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies (e.g., tetraazole ring planarity) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents:
- Replace methoxy with ethoxy or halogens to assess pharmacokinetic effects .
- Modify tetraazole with triazole to evaluate bioactivity changes .
- Biological Assays:
Q. Table 2: SAR Data for Analogues
| Substituent | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| 4-Methoxyindole | 12.3 | 2.8 |
| 4-Ethoxyindole | 8.7 | 3.1 |
| Triazole variant | 23.5 | 2.5 |
Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Experimental Validation:
- Contradiction Resolution: Check for polymorphic forms (e.g., amorphous vs. crystalline) via DSC and PXRD .
Basic: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions:
- Stability Testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months .
Advanced: Which in vitro models are suitable for preliminary pharmacological testing?
Methodological Answer:
- Cancer Models: Use 3D spheroid cultures (e.g., HCT-116) to mimic tumor microenvironments .
- Neuroinflammation: BV-2 microglial cells treated with LPS to assess anti-inflammatory activity (IL-6/TNF-α ELISA) .
- Dose-Response: IC₅₀ determination with nonlinear regression (GraphPad Prism) .
Advanced: How can computational methods predict metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
